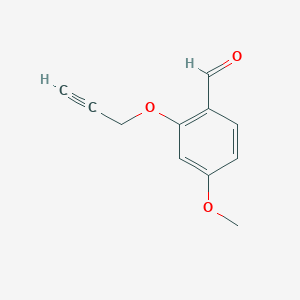

4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde

Description

Properties

IUPAC Name |

4-methoxy-2-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h1,4-5,7-8H,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUDOSBAUBBFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and prop-2-yn-1-yloxy groups can participate in nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde serves as an important precursor in the synthesis of complex organic molecules. Its unique structural features facilitate various reactions including:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to yield benzyl alcohol derivatives.

- Substitution Reactions : The compound can act as a substrate for nucleophilic substitutions, leading to a variety of substituted derivatives.

Research has indicated that this compound exhibits potential biological activities, particularly in cancer research.

Anticancer Properties

In vitro studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| SH-SY5Y | 0.025 | High |

| MDA-MB-231 | 0.032 | Moderate |

| MCF-7 | 0.030 | High |

These findings suggest that modifications to the compound can enhance its biological activities against cancer cells while exhibiting lower toxicity towards normal cells .

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit enzymes such as carbonic anhydrase II, which plays a critical role in various physiological processes:

| Compound Derived from Benzaldehyde | IC50 (µM) |

|---|---|

| Compound A | 0.025 |

| Compound B | 0.032 |

These results indicate strong inhibitory potential, making it a candidate for further drug development .

Materials Science

In materials science, this compound is utilized in the synthesis of specialty chemicals and polymers due to its reactive functional groups. Its application in creating advanced materials is supported by its ability to undergo polymerization reactions, leading to the formation of novel polymeric structures with desirable properties.

Case Studies

Several studies have documented the synthesis and evaluation of compounds derived from this compound:

-

Cytotoxicity Study on Neuroblastoma Cells

Researchers synthesized derivatives and tested their effectiveness against neuroblastoma cell lines (SH-SY5Y). The study reported a reduction in cell viability by approximately 33% at higher concentrations, indicating selective action against cancer cells. -

Enzyme Inhibition Assays

A series of derivatives were tested for their inhibitory effects on carbonic anhydrase II, revealing promising IC50 values as low as 0.025 µM compared to established inhibitors, demonstrating significant potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. In biological systems, it may act as a chemical probe that covalently modifies target proteins upon activation by UV light. The alkyne group allows for bioorthogonal reactions, enabling the study of protein interactions and functions.

Comparison with Similar Compounds

Structural Isomers and Analogs

The following table summarizes key structural analogs of 4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde, focusing on substituent positions, synthesis, and properties:

*Synthesis yields for 4-(prop-2-yn-1-yloxy)benzaldehyde inferred from analogous methods in .

Reactivity in Click Chemistry

- Triazole Formation : Propargyloxy benzaldehydes react with azides via Cu(I)-catalyzed cycloaddition to form 1,2,3-triazoles. For example:

- Electronic Effects : Ortho-substituted propargyloxy groups (as in the target compound) may alter reaction kinetics due to steric and electronic effects compared to para-substituted analogs .

Physical and Chemical Properties

- Melting Points: Ortho-substituted derivatives (e.g., 3-methoxy-4-propargyloxy) exhibit lower melting points (68–70°C) compared to non-substituted benzaldehydes, likely due to reduced crystallinity .

- Stability : Propargyloxy groups are air-sensitive, requiring storage under inert conditions .

Biological Activity

4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde, also known as 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, focusing on its antibacterial and enzyme inhibitory properties.

Synthesis

The synthesis of this compound typically involves a multi-step process. One notable method includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with propargyl alcohol in the presence of acidic catalysts. The resulting compound can then be further modified to create derivatives with enhanced biological activity.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of this compound and its derivatives:

- Inhibition of Bacterial Growth : A recent study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 10 μg/mL for the most active compounds .

- Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies indicated strong binding affinities between these compounds and bacterial proteins essential for survival .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor:

- Carbonic Anhydrase II Inhibition : Research has shown that derivatives of this compound act as potent inhibitors of carbonic anhydrase II, an enzyme crucial for maintaining acid-base balance in physiological systems. The most promising derivatives exhibited IC50 values as low as 0.025 µM, indicating high potency .

- Implications for Disease Treatment : Given the role of carbonic anhydrase in various diseases, including glaucoma and certain cancers, these findings suggest potential therapeutic applications for these compounds in treating such conditions .

Case Studies

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Williamson ether synthesis , where a propargyl group (prop-2-yn-1-yl) is introduced to the phenolic oxygen of a benzaldehyde precursor. For example, starting with 4-methoxy-2-hydroxybenzaldehyde, propargyl bromide is reacted in acetone with a base (e.g., NaHCO₃) and a catalytic amount of KI to enhance reactivity . Key factors affecting yield include:

- Temperature : Reflux (50–60°C) ensures sufficient activation energy for etherification.

- Solvent : Polar aprotic solvents like acetone improve nucleophilicity of the phenolic oxygen.

- Protection strategies : The aldehyde group may require protection (e.g., acetal formation) to prevent side reactions during propargylation.

Typical yields range from 60–75%, with purification via column chromatography (chloroform/hexane mixtures) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H NMR :

- Aldehyde proton: Singlet at δ 9.8–10.2 ppm.

- Propargyl protons: Triple split signals (δ 2.5–3.0 ppm for the terminal ≡C-H and δ 4.5–5.0 ppm for the -OCH₂C≡CH group).

- Methoxy group: Singlet at δ 3.8–4.0 ppm.

- IR Spectroscopy :

- Aldehyde C=O stretch: ~1700 cm⁻¹.

- Alkyne C≡C stretch: ~2100–2260 cm⁻¹ (weak due to symmetry).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 190.2 (C₁₁H₁₀O₃) with fragmentation patterns confirming the propargyl ether moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in biological activity (e.g., antimicrobial or enzyme inhibition) often arise from:

- Purity issues : Trace solvents (e.g., acetone) or unreacted propargyl bromide in the final product can skew bioassay results. Validate purity via HPLC (>95%) or GC-MS .

- Assay conditions : Variations in pH, solvent (DMSO vs. ethanol), or cell lines impact activity. Standardize protocols using controls like 4-hydroxybenzaldehyde for comparative analysis .

- Structural analogs : Similar compounds (e.g., 2-hydroxy-4-methoxybenzaldehyde) may co-elute during purification, requiring rigorous NMR/IR validation .

Q. What computational strategies can predict the reactivity of the propargyl ether group in further functionalization?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the alkyne’s π-system is susceptible to click chemistry (e.g., azide-alkyne cycloaddition) .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions for propargyl group modifications (e.g., Sonogashira coupling) .

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases suggest viable pathways for derivatization (e.g., introducing triazole rings via Cu-catalyzed reactions) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Methodological Answer:

- Thermal Stability : The propargyl ether group decomposes above 40°C, forming polymeric byproducts. Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation .

- Light Sensitivity : The benzaldehyde core undergoes photooxidation. Use amber vials and avoid prolonged UV exposure during handling .

- Moisture : Hydrolysis of the ether linkage occurs in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) for reactions .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the Williamson ether synthesis of this compound?

Methodological Answer: Yield discrepancies (e.g., 60% vs. 75%) are attributed to:

- Base selection : NaHCO₃ (mild base) vs. K₂CO₃ (stronger base) affects deprotonation efficiency of the phenolic -OH group.

- Catalyst optimization : KI vs. tetrabutylammonium iodide (TBAI) alters reaction kinetics.

- Workup protocols : Incomplete removal of unreacted propargyl bromide via filtration or inadequate column chromatography.

Recommendation : Use TLC monitoring (hexane/ethyl acetate, 7:3) to track reaction progression and optimize base/catalyst combinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.